molecular formula C27H26N2O2 B14128389 5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide

5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide

Cat. No.: B14128389
M. Wt: 410.5 g/mol
InChI Key: POGUHPNAZZILQO-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide is a complex organic compound that features a quinoline ring, a benzamide group, and a benzyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method often employs palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and cellular pathways.

    Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can participate in π-π stacking interactions, while the benzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(quinolin-8-yl)benzamide: Shares the quinoline and benzamide groups but lacks the benzyloxy and butyl substituents.

    2-butyl-N-(quinolin-8-yl)benzamide: Similar but lacks the benzyloxy group.

    5-(Benzyloxy)-N-(quinolin-8-yl)benzamide: Similar but lacks the butyl group

Uniqueness

The unique combination of the benzyloxy, butyl, and quinoline groups in 5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide provides it with distinct chemical properties and potential applications that are not shared by its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

2-butyl-5-phenylmethoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C27H26N2O2/c1-2-3-11-21-15-16-23(31-19-20-9-5-4-6-10-20)18-24(21)27(30)29-25-14-7-12-22-13-8-17-28-26(22)25/h4-10,12-18H,2-3,11,19H2,1H3,(H,29,30)

InChI Key

POGUHPNAZZILQO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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